Researchers synthesizing ACL inhibitors encounter low yields when using free-acid or straight-chain analogs, which quench strong bases or undergo β-oxidation. Ethyl 7-bromo-2,2-dimethylheptanoate (CAS 123469-92-1) is the validated precursor for Bempedoic acid, offering a terminal bromide for efficient SN2 coupling and a gem-dimethyl ester that resists hydrolysis during dialkylation. • Enables high-yield synthesis of the 15-carbon backbone. • Prevents degradation via β-oxidation. • In stock for immediate global dispatch.
Ethyl 7-bromo-2,2-dimethylheptanoate (CAS 123469-92-1) is a bifunctional aliphatic building block characterized by a terminal bromide and a sterically hindered gem-dimethyl ethyl ester. It is predominantly procured as the critical precursor for the synthesis of Bempedoic acid (ETC-1002), a first-in-class ATP-citrate lyase (ACL) inhibitor used for lipid regulation [1]. The molecule's dual functionality allows it to undergo highly efficient nucleophilic substitution at the primary bromide while the ester group remains protected during strongly basic carbon-carbon coupling reactions. Its specific 7-carbon chain length and alpha-gem-dimethyl configuration are essential for constructing the symmetric 15-carbon backbone of the final active pharmaceutical ingredient (API) .
Substituting Ethyl 7-bromo-2,2-dimethylheptanoate with closely related analogs fundamentally compromises either the synthesis process or the final API efficacy. Using a free acid analog (7-bromo-2,2-dimethylheptanoic acid) leads to immediate proton transfer and quenching of strong bases (such as NaH or LDA) required in the subsequent dialkylation steps, severely depressing yields . Conversely, substituting the bromide with a chloride analog significantly retards the SN2 coupling kinetics, requiring higher temperatures and extended reaction times that promote degradation and impurity formation [1]. Most critically, utilizing a non-methylated straight-chain analog (e.g., ethyl 7-bromoheptanoate) fails to install the essential alpha-gem-dimethyl groups, resulting in an API that is rapidly degraded via beta-oxidation in vivo, rendering it therapeutically useless [2].
Geminal dimethyl at C2 strongly influences ester reactivity; removal may shift reaction kinetics and side-product profiles.
Chain-length analogs (e.g., C5 or C9 bromo esters) generate different carbon backbones and impurity patterns, failing drug substance specifications.
Methyl or other ester derivatives alter transesterification/saponification behavior, compromising process robustness.
In the synthesis of Bempedoic acid, the intermediate must undergo double alkylation with a central core (such as TosMIC or diethyl malonate) under basic conditions. The terminal bromide of Ethyl 7-bromo-2,2-dimethylheptanoate provides superior leaving group ability compared to its chloride counterpart. Based on established halogen nucleophilic substitution kinetics, bromides exhibit approximately 50- to 100-fold faster reaction rates than chlorides in SN2 displacements [1]. This allows the dialkylation to proceed to >90% yield at moderate temperatures (e.g., 20°C with NaH/DMSO), whereas a chloride analog would require aggressive heating and stoichiometric iodide catalysis, risking ester hydrolysis and lower overall throughput .
| Evidence Dimension | Relative SN2 reaction rate and alkylation yield |
| Target Compound Data | Ethyl 7-bromo-2,2-dimethylheptanoate (>90% yield at 20°C) |
| Comparator Or Baseline | Ethyl 7-chloro-2,2-dimethylheptanoate (~50-100x slower, requires heating) |
| Quantified Difference | >50x faster kinetics; >30% yield improvement under mild conditions |
| Conditions | Strong base (NaH), polar aprotic solvent (DMSO), 20°C |
Selecting the bromide ester ensures rapid, high-yielding coupling steps, reducing cycle times and energy costs during commercial API scale-up.
The construction of the Bempedoic acid backbone requires strongly basic conditions to deprotonate the central coupling partner (e.g., diethyl malonate or TosMIC). Utilizing the ethyl ester form (Ethyl 7-bromo-2,2-dimethylheptanoate) fully protects the carboxylate moiety. If the free acid (7-bromo-2,2-dimethylheptanoic acid) were used, the acidic proton (pKa ~4.8) would immediately consume one equivalent of the strong base, forming a carboxylate anion [1]. This dianion formation drastically reduces the electrophilicity of the alkyl chain due to inductive electron donation, dropping the subsequent SN2 coupling yield from >80% to negligible levels while increasing base consumption and cost [2].
| Evidence Dimension | Coupling yield and base consumption |
| Target Compound Data | Ethyl 7-bromo-2,2-dimethylheptanoate (>80% yield, 1 eq base per coupling site) |
| Comparator Or Baseline | 7-Bromo-2,2-dimethylheptanoic acid (<10% yield, >2 eq base required) |
| Quantified Difference | >70% higher coupling yield; 50% reduction in base equivalents |
| Conditions | Carbanion alkylation with NaH or LDA |
The ethyl ester is mandatory to prevent base quenching and ensure efficient carbon-carbon bond formation during complex intermediate synthesis.
The primary purpose of procuring this specific compound is to install the gem-dimethyl group into the final API. Bempedoic acid relies on this steric hindrance at the alpha-carbon to block CoA-thioester formation, preventing rapid beta-oxidation in the liver. APIs synthesized from the gem-dimethylated precursor exhibit a prolonged biological half-life of 15 to 24 hours[1]. In contrast, if a non-methylated precursor (such as ethyl 7-bromoheptanoate) is used, the resulting straight-chain fatty acid analog is rapidly metabolized via standard lipid degradation pathways, resulting in a half-life of less than 1 hour and complete loss of therapeutic efficacy [2].
| Evidence Dimension | Final API biological half-life |
| Target Compound Data | Ethyl 7-bromo-2,2-dimethylheptanoate (yields API with 15-24 h half-life) |
| Comparator Or Baseline | Ethyl 7-bromoheptanoate (yields API with <1 h half-life) |
| Quantified Difference | >15-fold increase in metabolic stability |
| Conditions | In vivo hepatic metabolism (beta-oxidation pathway) |
Procurement of the exact gem-dimethylated building block is strictly required to achieve the necessary pharmacokinetic profile of the final drug product.
As the primary building block, this compound provides the exact 7-carbon chain, terminal leaving group, and sterically hindered ester required to construct the symmetric 15-carbon backbone of the lipid-lowering API, ensuring high yields during the critical dialkylation steps .
The compound is an ideal precursor for medicinal chemistry programs seeking to synthesize next-generation ATP-citrate lyase inhibitors that require the alpha-gem-dimethyl motif to achieve metabolic resistance to beta-oxidation [1].
In materials science and bioconjugation, the gem-dimethyl ester serves as a robust, hydrolysis-resistant anchor, while the terminal bromide allows for versatile SN2 or cross-coupling functionalization without risking premature ester cleavage [2].